molecular formula C11H17BF2O2 B12443926 4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester

4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester

Cat. No.: B12443926
M. Wt: 230.06 g/mol
InChI Key: HIENYMGMEYFXTE-UHFFFAOYSA-N
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Description

2-(4,4-difluorocyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in organic chemistry due to its unique structural features and reactivity. The presence of both fluorine atoms and the boronic ester group makes it a valuable intermediate in various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-difluorocyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity reagents. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-difluorocyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Cross-coupling products: Aryl or vinyl-substituted cyclopentene derivatives.

    Oxidation products: Alcohols or other oxygenated compounds.

Mechanism of Action

The mechanism by which 2-(4,4-difluorocyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, modulating their activity . This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its function .

Properties

Molecular Formula

C11H17BF2O2

Molecular Weight

230.06 g/mol

IUPAC Name

2-(4,4-difluorocyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C11H17BF2O2/c1-9(2)10(3,4)16-12(15-9)8-5-6-11(13,14)7-8/h5H,6-7H2,1-4H3

InChI Key

HIENYMGMEYFXTE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)(F)F

Origin of Product

United States

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